[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417653
InChI: InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)
SMILES: CC(C)N(CC1=CC=CC=C1Br)CC(=O)O
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol

[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13417653

Molecular Formula: C12H16BrNO2

Molecular Weight: 286.16 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
IUPAC Name 2-[(2-bromophenyl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Standard InChI Key NQOITTZNOJGPES-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1Br)CC(=O)O
Canonical SMILES CC(C)N(CC1=CC=CC=C1Br)CC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Key Identifiers

The molecular formula of [(2-bromo-benzyl)-isopropyl-amino]-acetic acid is C₁₂H₁₆BrNO₂, with a molecular weight of 286.16 g/mol . Its PubChem CID is 60838272, and it is registered under CAS numbers 1182439-22-0 and DB-248361 . The compound’s structural uniqueness lies in the 2-bromobenzyl group attached to an isopropylamino-acetic acid backbone, as depicted in its 2D and 3D conformational models .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₆BrNO₂
Molecular Weight286.16 g/mol
SMILESCC(C)N(CC1=CC=CC=C1Br)CC(=O)O
InChI KeyNQOITTZNOJGPES-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Table 2: Hypothetical Synthesis Conditions

StepReactantsCatalyst/SolventConditionsYield
12-Bromobenzyl bromide + isopropylamine-RT, 12 h~75%
2N-(2-bromobenzyl)-isopropylamine + bromoacetic acidDCC, DMAP0°C → RT, 24 h~60%

DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine

Byproducts and Optimization

Side reactions may include over-alkylation at the amine or hydrolysis of the bromine substituent. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended, as demonstrated in related ester syntheses .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar carboxylic acid group and hydrophobic aromatic/isopropyl components. It is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMFA) and sparingly soluble in water. The bromine atom enhances stability against oxidative degradation but may render the compound light-sensitive .

Future Research Directions

  • Synthetic methodology: Developing one-pot reactions to improve yield and reduce purification steps.

  • Biological screening: Evaluating inhibitory activity against viral proteases or cancer-related kinases.

  • Structure-activity relationships (SAR): Modifying the benzyl substituent (e.g., chloro, nitro groups) to optimize potency .

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